3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 49821-34-3
VCID: VC11500575
InChI: InChI=1S/C17H16O6/c1-10-8-13(19)16(17(20)23-10)12(18)6-4-11-5-7-14(21-2)15(9-11)22-3/h4-9,19H,1-3H3/b6-4+
SMILES: CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Molecular Formula: C17H16O6
Molecular Weight: 316.30 g/mol

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

CAS No.: 49821-34-3

Cat. No.: VC11500575

Molecular Formula: C17H16O6

Molecular Weight: 316.30 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one - 49821-34-3

Specification

CAS No. 49821-34-3
Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
IUPAC Name 3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Standard InChI InChI=1S/C17H16O6/c1-10-8-13(19)16(17(20)23-10)12(18)6-4-11-5-7-14(21-2)15(9-11)22-3/h4-9,19H,1-3H3/b6-4+
Standard InChI Key GDVXNIUZGNCPOX-GQCTYLIASA-N
Isomeric SMILES CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O
SMILES CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Canonical SMILES CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound belongs to the α-pyrone family, characterized by a six-membered lactone ring (2H-pyran-2-one) with a hydroxyl group at position 4, a methyl group at position 6, and an acryloyl side chain at position 3. The acryloyl moiety is further substituted with a 3,4-dimethoxyphenyl group, introducing electron-donating methoxy groups at the meta and para positions of the aromatic ring . The IUPAC name reflects this substitution pattern:

  • 3-[3-(3,4-Dimethoxyphenyl)acryloyl]: Indicates the acryloyl group bonded to the phenyl ring with methoxy groups at positions 3 and 4.

  • 4-Hydroxy-6-methyl-2H-pyran-2-one: Denotes the α-pyrone core with hydroxyl and methyl substituents .

Stereoelectronic Features

The planar structure of the α-pyrone ring facilitates π-conjugation with the acryloyl side chain, enhancing electronic delocalization. Intramolecular hydrogen bonding between the 4-hydroxyl group and the carbonyl oxygen of the pyranone ring stabilizes the enol tautomer, as evidenced by downfield-shifted OH proton signals in NMR spectra (δ ~16–18 ppm) .

Synthesis and Reaction Mechanisms

Knoevenagel Condensation

The synthesis follows a two-step protocol:

  • Activation of DHA: Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) undergoes enolization in the presence of a base (e.g., piperidine), forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde, leading to β-elimination of water and formation of the α,β-unsaturated ketone (chalcone) .

Reaction Conditions:

  • Solvent: Chloroform

  • Catalyst: Piperidine (0.7 mL per 1.85 g DHA)

  • Temperature: Reflux (~61°C)

  • Duration: 4 hours .

Yield Optimization:

  • Excess aldehyde (2.25 g per 1.85 g DHA) improves conversion.

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) purifies the crude product .

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (DMSO-d6, 500 MHz):

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH (intramolecular H-bond)17.5–17.9Singlet-
Methine (CH=CO)6.25–6.35Singlet-
Aromatic protons (3,4-OCH₃)7.02–7.67Multiplet8.2–8.8
Methyl (C6-CH₃)2.24–2.28Singlet-
Methoxy (OCH₃)3.79–3.89Singlet-

The deshielded OH proton (δ ~17.5 ppm) confirms strong intramolecular hydrogen bonding, while the methine proton (δ ~6.3 ppm) reflects conjugation with the carbonyl group .

Infrared (IR) Spectroscopy

Prominent absorption bands:

  • ν(O–H): 3200–3400 cm⁻¹ (broad, H-bonded hydroxyl).

  • ν(C=O): 1680–1700 cm⁻¹ (pyranone and acryloyl carbonyls).

  • ν(C=C): 1600–1620 cm⁻¹ (conjugated alkene) .

Spectral Properties

UV-Vis Absorption

In dimethylformamide (DMF), the compound exhibits a strong absorption band at λₐᵦₛ = 370–390 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated enone system . Solvatochromic shifts are minimal (<10 nm) due to the nonpolar pyranone core.

Fluorescence Emission

Physicochemical Properties

PropertyValue
Molecular Weight356.34 g/mol
Melting Point210–215°C (decomposes)
Solubility (25°C)DMSO: >50 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)2.8 ± 0.3

The low aqueous solubility aligns with its hydrophobic aryl and pyranone groups, while the moderate LogP value suggests membrane permeability .

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